molecular formula C18H26FN5O2S B6941155 N-[1-[(1-tert-butyltriazol-4-yl)methyl]piperidin-3-yl]-3-fluorobenzenesulfonamide

N-[1-[(1-tert-butyltriazol-4-yl)methyl]piperidin-3-yl]-3-fluorobenzenesulfonamide

Cat. No.: B6941155
M. Wt: 395.5 g/mol
InChI Key: MGXHHNUCCLMHIO-UHFFFAOYSA-N
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Description

N-[1-[(1-tert-butyltriazol-4-yl)methyl]piperidin-3-yl]-3-fluorobenzenesulfonamide is a complex organic compound that features a combination of triazole, piperidine, and fluorobenzenesulfonamide moieties

Properties

IUPAC Name

N-[1-[(1-tert-butyltriazol-4-yl)methyl]piperidin-3-yl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN5O2S/c1-18(2,3)24-13-16(20-22-24)12-23-9-5-7-15(11-23)21-27(25,26)17-8-4-6-14(19)10-17/h4,6,8,10,13,15,21H,5,7,9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXHHNUCCLMHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(N=N1)CN2CCCC(C2)NS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(1-tert-butyltriazol-4-yl)methyl]piperidin-3-yl]-3-fluorobenzenesulfonamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is often synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the use of an alkyne and an azide in the presence of a copper catalyst.

    Piperidine Derivative Synthesis: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Sulfonamide Formation: The final step involves the sulfonation of the fluorobenzene ring followed by the coupling of the sulfonyl chloride with the piperidine-triazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click reaction and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring or the sulfonamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The fluorobenzene ring can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

N-[1-[(1-tert-butyltriazol-4-yl)methyl]piperidin-3-yl]-3-fluorobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Materials Science: Its potential use in the development of new materials with specific electronic or photonic properties is being explored.

Mechanism of Action

The mechanism of action of N-[1-[(1-tert-butyltriazol-4-yl)methyl]piperidin-3-yl]-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting enzymes that require metal cofactors. The piperidine ring may interact with neurotransmitter receptors, while the sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    BTTAA: A similar compound used in copper-catalyzed azide-alkyne cycloaddition reactions.

    BTTES: Another triazole-based compound with applications in click chemistry.

Uniqueness

N-[1-[(1-tert-butyltriazol-4-yl)methyl]piperidin-3-yl]-3-fluorobenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.

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